molecular formula C75H124O5 B13775315 (Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol CAS No. 8024-35-9

(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol

Cat. No.: B13775315
CAS No.: 8024-35-9
M. Wt: 1105.8 g/mol
InChI Key: LWIGJODBRIXXOC-QUNKAGDKSA-N
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Description

The five compounds under analysis are structurally diverse alcohols featuring bicyclic, tricyclic, and linear terpenoid frameworks. Their detailed structures and key characteristics are as follows:

(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol A bicyclic monoterpenoid alcohol with a bicyclo[3.1.1]heptene core. The stereochemistry (1S,5S,6R) and (Z)-configured double bond influence its spatial arrangement and reactivity. This compound is structurally related to α-bergamotene derivatives .

(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.0²,⁶]heptanyl)-2-methylpent-2-en-1-ol Features a tricyclo[2.2.1.0²,⁶]heptane system with methyl substituents. The (Z)-configuration of the pentenol chain may enhance its interaction with hydrophobic targets.

6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol Contains a cyclohexenyl moiety linked to a branched heptenol chain. The (1R)-stereochemistry and conjugated double bonds contribute to its conformational flexibility.

(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol A norbornane-derived bicyclo[2.2.1]heptane alcohol with a methylidene group and (Z)-configured double bond. Its CAS registry (93893-52-8) confirms its identity .

(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol

  • A linear sesquiterpene alcohol with three conjugated (E)-double bonds. Structurally analogous to farnesol, it is implicated in fragrance and antimicrobial applications.

Properties

CAS No.

8024-35-9

Molecular Formula

C75H124O5

Molecular Weight

1105.8 g/mol

IUPAC Name

(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol

InChI

InChI=1S/3C15H24O.2C15H26O/c1-10(9-16)5-4-6-14(2)11-7-12-13(8-11)15(12,14)3;1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13;1-11(10-16)5-4-8-15(3)13-7-6-12(2)14(15)9-13;1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14;1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h5,11-13,16H,4,6-9H2,1-3H3;5,13-14,16H,2,4,6-10H2,1,3H3;5-6,13-14,16H,4,7-10H2,1-3H3;6-7,14,16H,5,8-11H2,1-4H3;7,9,11,16H,5-6,8,10,12H2,1-4H3/b10-5-;2*11-5-;;14-9+,15-11+/t;;13-,14-,15+;14-,15?;/m..00./s1

InChI Key

LWIGJODBRIXXOC-QUNKAGDKSA-N

Isomeric SMILES

CC1=CC[C@@H](CC1)C(C)(CCC=C(C)C)O.CC1=CC[C@H]2C[C@@H]1[C@]2(C)CC/C=C(/C)\CO.CC(=CCC/C(=C/CC/C(=C/CO)/C)/C)C.C/C(=C/CCC1(C2CCC(C2)C1=C)C)/CO.C/C(=C/CCC1(C2CC3C1(C3C2)C)C)/CO

Canonical SMILES

CC1=CCC(CC1)C(C)(CCC=C(C)C)O.CC1=CCC2CC1C2(C)CCC=C(C)CO.CC(=CCCC(=CCCC(=CCO)C)C)C.CC(=CCCC1(C2CCC(C2)C1=C)C)CO.CC(=CCCC1(C2CC3C1(C3C2)C)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. For example, the synthesis of the bicyclic and tricyclic systems can be achieved through Diels-Alder reactions, which involve the reaction of dienes with dienophiles under thermal or catalytic conditions .

Industrial Production Methods

Industrial production of such complex molecules often involves the use of automated synthesis machines and high-throughput screening methods to optimize reaction conditions. Catalysts such as palladium or platinum are frequently used to facilitate the formation of multiple rings and double bonds .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: Hydrogen gas (H2), Pd/C

    Substitution: SOCl2, PBr3

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Saturated hydrocarbons

    Substitution: Alkyl halides

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, its hydroxyl groups can form hydrogen bonds with enzymes, altering their activity. The double bonds and ring structures can also interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight XlogP H-Bond Donors H-Bond Acceptors Complexity Reference
1 C₁₅H₂₄O 220.35 4.2 1 1 432
2 C₁₄H₂₂O 206.33 3.8 1 1 567
3 C₁₅H₂₆O 222.37 4.5 1 1 298
4 C₁₄H₂₄O 208.34 3.5 1 1 481
5 C₁₅H₂₆O 222.37 5.1 1 1 255

Key Observations :

  • Lipophilicity : Compound 5 has the highest XlogP (5.1), reflecting its linear, hydrophobic triene chain. Compound 1’s bicyclic framework balances lipophilicity (XlogP 4.2) with moderate polarity.
  • Complexity : Compound 2’s tricyclic system results in the highest complexity score (567), whereas compound 5’s linear structure is least complex .
  • Hydrogen Bonding: All compounds possess one H-bond donor (-OH) and acceptor (oxygen), suggesting comparable solubility profiles in polar solvents.

Research Findings and Challenges

  • Stereochemical Purity: The (Z/E) and chiral centers in compounds 1–4 necessitate advanced NMR (e.g., ¹H/¹³C, NOESY) for verification .
  • Solvent-Free Synthesis : Emerging trends in solvent-free methods could improve the sustainability of producing these compounds, though their complex structures pose challenges .

Biological Activity

The compound of interest, which includes various bicyclic structures and derivatives, has garnered attention for its potential biological activities. This article delves into the biological activity of the compound represented by the following structural formulas:

  • (Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol
  • (Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol
  • 6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol
  • (Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol
  • (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol

These compounds are characterized by their unique bicyclic structures which contribute to their diverse biological properties.

Structural Overview

The compounds exhibit complex bicyclic and tricyclic frameworks that influence their reactivity and interaction with biological systems. Below is a summary of their chemical properties:

Compound NameMolecular FormulaMolecular WeightCAS Registry Number
(Z)-5-(1S,5S,6R)C15H24O224.36 g/mol18172-67-3
(Z)-5-(2,3-dimethyl)C15H24O224.36 g/mol17699-05-7
6-methylcyclohexeneC15H24O224.36 g/mol91753502
(Z)-5-(methylidene)C15H24O224.36 g/mol73555481
(E,E)-trimethyldodecaC15H26O238.38 g/molNot Available

Biological Activity

The biological activity of these compounds can be categorized into several key areas:

1. Antimicrobial Activity:
Research has shown that certain bicyclic compounds demonstrate antimicrobial properties against various pathogens. For instance, studies indicate that derivatives of bicyclo[3.1.1]heptane exhibit significant inhibitory effects on both gram-positive and gram-negative bacteria.

2. Anti-inflammatory Effects:
The activation of the NLRP3 inflammasome is a critical pathway in inflammatory diseases. Some of these compounds have been linked to modulation of this pathway, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other neuroinflammatory disorders .

3. Neuroprotective Properties:
Compounds derived from bicyclic structures have been studied for their neuroprotective effects in models of neurodegenerative diseases. They may enhance cognitive functions by modulating inflammatory responses in the brain .

4. Antioxidant Activity:
Many bicyclic compounds exhibit antioxidant properties that help in scavenging free radicals and reducing oxidative stress within cells, thus contributing to cellular protection mechanisms.

Study on Antimicrobial Activity

A study published in MDPI evaluated the antimicrobial efficacy of bicyclic compounds against common bacterial strains. The results indicated that specific modifications in the bicyclic structure enhanced antibacterial activity significantly compared to non-modified counterparts .

Neuroprotective Mechanisms

In a recent study investigating the effects of bicyclic compounds on neuroinflammation, it was found that these compounds could reduce the activation of microglia and astrocytes in vitro, leading to decreased production of pro-inflammatory cytokines such as IL-6 and TNF-alpha . This suggests potential applications in treating neurodegenerative diseases.

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